2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11297382
InChI: InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)13(2)17(21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl)C
Molecular Formula: C18H19ClN4O
Molecular Weight: 342.8 g/mol

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC11297382

Molecular Formula: C18H19ClN4O

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C18H19ClN4O
Molecular Weight 342.8 g/mol
IUPAC Name 4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Standard InChI InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)13(2)17(21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3
Standard InChI Key HPAUZYSTHCRNHU-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl)C
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl)C

Introduction

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a unique structure characterized by the presence of a chlorophenyl group, two methyl groups, and a morpholine ring, which contribute to its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step organic reactions. Common synthetic routes may include condensation reactions, cyclization, and substitution reactions. Optimizing reaction conditions such as temperature and solvent choice is crucial to maximize yield.

Biological Activities

Pyrazolo[1,5-a]pyrimidines can exhibit various biological activities depending on the nature of the substituent groups. Some compounds in this class have been shown to inhibit enzymes like kinases, which are involved in cell signaling pathways. Potential biological activities of 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine may include:

  • Antimicrobial Properties: Some pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial activity.

  • Antiviral Properties: There is potential for antiviral activity, though specific studies on this compound are lacking.

  • Anticancer Properties: The compound's ability to modulate enzyme activity and receptor signaling pathways makes it of interest in cancer research.

Applications and Research Findings

Compound NameMolecular FormulaKey Features
2-(3-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidineNot specifiedChlorophenyl, methyl groups, morpholine ring
4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholineC18H19ClN4OSimilar structure, potential biological activities

Research on these compounds focuses on their binding affinity to biological targets, which helps elucidate their potential therapeutic effects and mechanisms of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator